PDI-IN-P1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

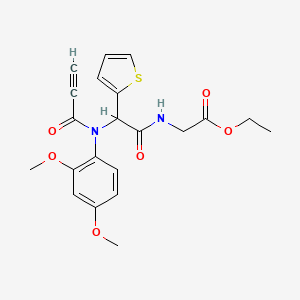

PDI-IN-P1 is a protein disulfide isomerase (PDI) inhibitor.

Aplicaciones Científicas De Investigación

Aplicaciones en células solares de perovskita

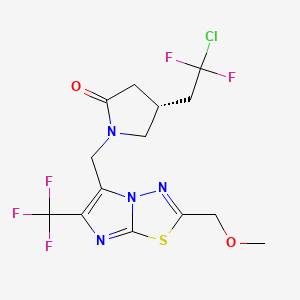

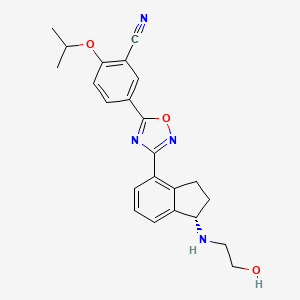

Los polímeros basados en diimida de perileno, como PDI-IN-P1, se han utilizado como materiales de transporte de huecos en células solares de perovskita {svg_1}. Estos polímeros exhiben amplios espectros de absorción en películas delgadas y soluciones, con la absorción extendiéndose desde la región ultravioleta hasta la visible y cercana al infrarrojo del espectro solar {svg_2}. Muestran buena hidrofobicidad, lo cual es beneficioso para la estabilidad de las células solares {svg_3}. Los dispositivos de células solares de perovskita fabricados utilizando estos polímeros han mostrado prometedoras eficiencias de conversión de energía {svg_4}.

Aplicaciones en catálisis fotoredox

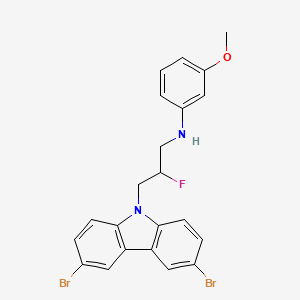

Las formas reducidas de dos electrones de las diimidas de perileno (PDI), como this compound, son especies luminiscentes de capa cerrada cuyas propiedades fotoquímicas se han explorado para aplicaciones en catálisis fotoredox {svg_5}. Estas especies pueden excitarse con fotones verdes para proporcionar un estado excitado que es similar o más reductor que los estados excitados de vida mucho más corta de los monoaniones radicales de PDI {svg_6}. Esto se ha utilizado para deshalogenaciones reductoras fotocatalíticas termodinámicamente exigentes y reacciones de escisión de enlaces C@O de compuestos modelo de lignina {svg_7}.

Aplicaciones biomédicas

This compound y otros derivados basados en PDI se han explorado para aplicaciones biomédicas muy específicas, incluidas la administración de fármacos, el diagnóstico y la teranostica {svg_8}. Los detalles de estas aplicaciones no se especifican en los resultados de la búsqueda, pero esto indica un área prometedora de investigación para este compuesto.

Mecanismo De Acción

Target of Action

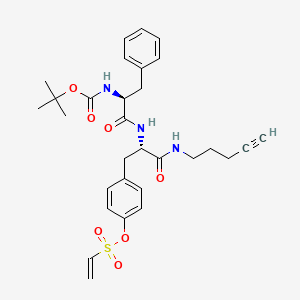

PDI-IN-P1, also known as N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide or [4-[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-oxo-3-(pent-4-ynylamino)propyl]phenyl] ethenesulfonate, is a cell-permeable human protein disulfide isomerase (PDI) inhibitor . PDI is the most abundant and essential enzyme in the endoplasmic reticulum (ER) and serves as the primary catalyst for protein folding .

Mode of Action

This compound interacts with PDI, inhibiting its function. The inhibition of PDI results in apoptosis through sustained activation of UPR pathways . The compound has an IC50 of 1.7 μM, indicating its potent inhibitory activity .

Biochemical Pathways

The inhibition of PDI affects the protein folding process, which is crucial for the proper functioning of cells. The prolonged activation of UPR that leads to ER stress-induced apoptosis is activated via three primary pathways, including the IRE1/ASK1/JNK pathway, caspase-12 kinase pathway, and the C/EBP homologous protein (CHOP)/GADD153 pathway .

Pharmacokinetics

It is also cell-permeable, which allows it to easily enter cells and exert its inhibitory effect .

Result of Action

The inhibition of PDI by this compound leads to the disruption of protein folding, which can result in the induction of apoptosis in cancer cells. This makes this compound a potential therapeutic agent for cancer treatment .

Análisis Bioquímico

Biochemical Properties

N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide plays a crucial role in biochemical reactions, particularly in the formation and rearrangement of disulfide bonds of substrate proteins in the endoplasmic reticulum (ER) . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thrombin and antithrombin, using the ATIII–thrombin complex as a template to bind and maintain its activity .

Cellular Effects

The effects of N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to support the survival, progression, and metastasis of several cancer types .

Molecular Mechanism

The molecular mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to bind with high affinity to purified human and mouse PD-1 and PD-L1 proteins, acting as a competitive inhibitor of human PD-1/PD-L1 binding in vitro .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits oxidative refolding activity on reduced and denatured ribonuclease A .

Dosage Effects in Animal Models

The effects of N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide vary with different dosages in animal models

Metabolic Pathways

N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide is involved in the metabolic pathways that mediate the formation, breakage, and rearrangement of disulfide bonds . It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that PDI family proteins, including this compound, are predominantly expressed in the ER .

Subcellular Localization

The subcellular localization of N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide is predominantly in the endoplasmic reticulum (ER) . This localization is crucial for its activity and function, particularly in the formation and rearrangement of disulfide bonds of substrate proteins in the ER .

Propiedades

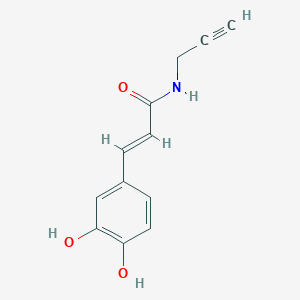

IUPAC Name |

[4-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-oxo-3-(pent-4-ynylamino)propyl]phenyl] ethenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O7S/c1-6-8-12-19-31-27(34)25(21-23-15-17-24(18-16-23)40-41(37,38)7-2)32-28(35)26(20-22-13-10-9-11-14-22)33-29(36)39-30(3,4)5/h1,7,9-11,13-18,25-26H,2,8,12,19-21H2,3-5H3,(H,31,34)(H,32,35)(H,33,36)/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMDSOKRNOMQFX-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of incorporating azobenzene into polymers like those described in the first research paper?

A1: Incorporating azobenzene into polymers introduces photoresponsive properties. The azobenzene group undergoes trans-cis isomerization upon exposure to UV light []. This property can be harnessed for various applications, such as light-controlled drug delivery, photochromic materials, and optical data storage.

Q2: How does the molecular weight of a polymer, such as those synthesized in the second research paper, affect its potential for drug delivery?

A2: Molecular weight significantly influences the properties of polymers used in drug delivery. Higher molecular weight polymers tend to have longer circulation times in the body as they are less readily cleared by the kidneys. Additionally, molecular weight can impact drug loading capacity and release kinetics []. Researchers can fine-tune these parameters by controlling the polymerization process to optimize the polymer for specific drug delivery applications.

Q3: What analytical techniques are commonly used to characterize the synthesized polymers, and what information do they provide?

A3: Several analytical techniques are employed to characterize polymers, each providing crucial information about their structure and properties. Some of these techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and composition of the polymer, including the arrangement of monomers and the presence of any functional groups [, ].

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the polymer, providing information about its size and uniformity [, ].

- Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring its weight loss as a function of temperature [].

- Differential Scanning Calorimetry (DSC): Used to study the thermal transitions of the polymer, such as its glass transition temperature and melting point [].

- Dynamic Light Scattering (DLS): Measures the hydrodynamic size and size distribution of polymers in solution [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)

![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)

![3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)](/img/structure/B609822.png)